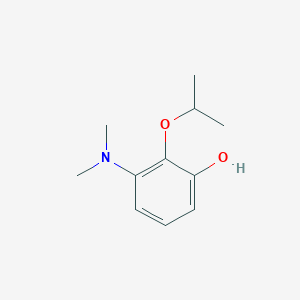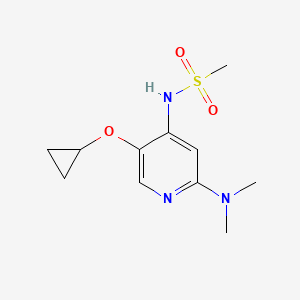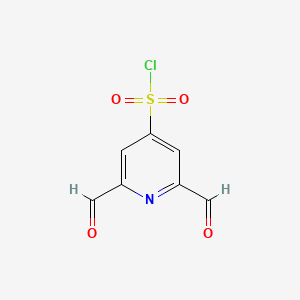
Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromomethyl group, and a chloro-substituted indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by esterification. The reaction conditions often involve the use of solvents like chloroform and reagents such as sodium tripolyphosphate as an acid-binding agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery.
Medicine:
- Explored for its potential as a pharmacophore in the design of new therapeutic agents.
- Studied for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate exerts its effects often involves the interaction of its functional groups with specific molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The chloro-substituted indazole ring may interact with enzyme active sites or receptor binding pockets, influencing biological pathways .
Comparación Con Compuestos Similares
Tert-butyl bromoacetate: Shares the tert-butyl ester and bromomethyl functionalities but lacks the indazole ring.
6-Chloroindazole: Contains the chloro-substituted indazole ring but lacks the ester and bromomethyl groups.
Uniqueness: Tert-butyl 3-(bromomethyl)-6-chloro-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the bromomethyl and chloro-indazole moieties allows for versatile chemical transformations and biological interactions .
Propiedades
Número CAS |
944904-84-1 |
|---|---|
Fórmula molecular |
C13H14BrClN2O2 |
Peso molecular |
345.62 g/mol |
Nombre IUPAC |
tert-butyl 3-(bromomethyl)-6-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-11-6-8(15)4-5-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 |
Clave InChI |
ZBPRCAQFBNZRHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Cl)C(=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)








